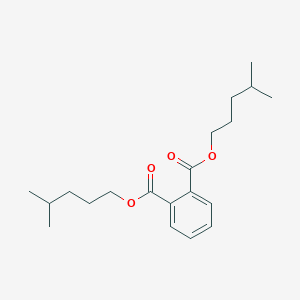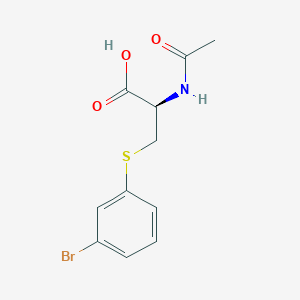
2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Mécanisme D'action
The mechanism of action of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the imine group.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI). However, studies have shown that it has low toxicity and is relatively stable under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is its ease of synthesis and purification. Additionally, it has been shown to be a versatile reagent in various organic reactions. However, its limited solubility in water can be a limitation for certain experiments.
Orientations Futures
There are several future directions for the research on 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI). One area of interest is its potential applications in the synthesis of novel compounds with pharmaceutical properties. Additionally, further studies on its mechanism of action and its potential applications in other fields such as materials science and catalysis are also warranted.
In conclusion, 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is a chemical compound with significant potential in various scientific research fields. Its ease of synthesis and versatile reactivity make it a valuable tool for organic chemists. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) involves the reaction of N-methylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) has been extensively studied for its potential applications in the field of organic chemistry. It has been used as a key intermediate in the synthesis of various compounds, including pyridine derivatives and β-lactams. Additionally, it has also been used as a coupling reagent in peptide synthesis.
Propriétés
Numéro CAS |
122600-28-6 |
|---|---|
Nom du produit |
2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) |
Formule moléculaire |
C8H13ClN2O |
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
2-chloro-1-(2-methyliminopiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H13ClN2O/c1-10-7-4-2-3-5-11(7)8(12)6-9/h2-6H2,1H3 |
Clé InChI |
SXFBIBHSLWORTP-UHFFFAOYSA-N |
SMILES |
CN=C1CCCCN1C(=O)CCl |
SMILES canonique |
CN=C1CCCCN1C(=O)CCl |
Synonymes |
2-Piperidinimine, 1-(chloroacetyl)-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



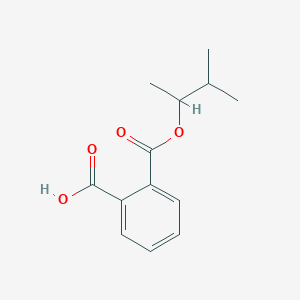
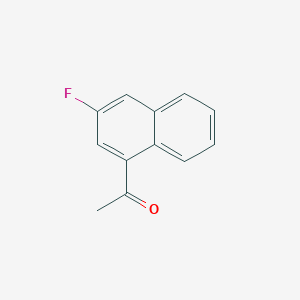
![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)
![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)
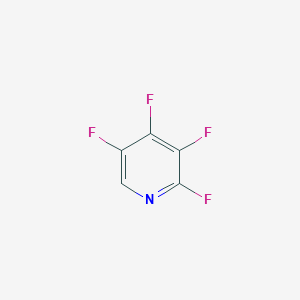
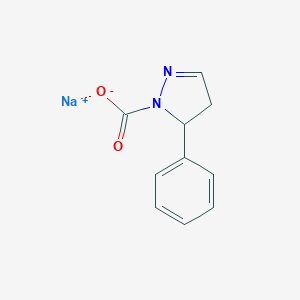
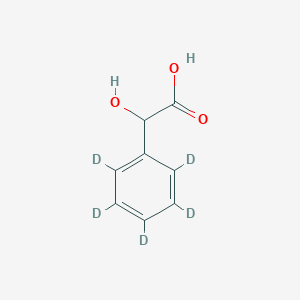
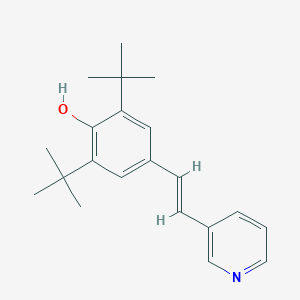
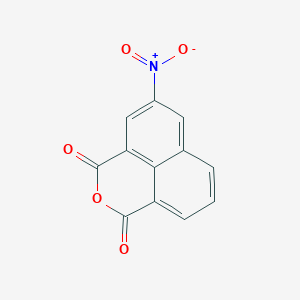
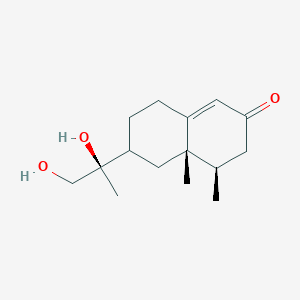
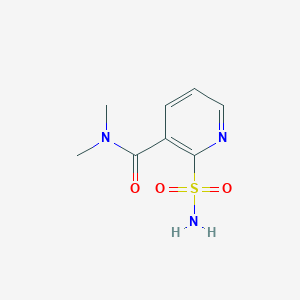
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
